molecular formula C9H14KN3O11P2 B12678464 Cytidine 5'-(trihydrogen diphosphate), potassium salt CAS No. 98072-15-2

Cytidine 5'-(trihydrogen diphosphate), potassium salt

Cat. No.: B12678464
CAS No.: 98072-15-2
M. Wt: 441.27 g/mol
InChI Key: KRNQTRRVIBMIDI-IAIGYFSYSA-M
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Description

Cytidine 5'-(trihydrogen diphosphate), potassium salt, is the potassium salt form of Cytidine Diphosphate (CDP), a fundamental nucleoside diphosphate that acts as a crucial coenzyme and substrate in biochemical research . With the molecular formula C9H14KN3O11P2 and a molecular weight of 441.27 g/mol , this compound serves as an essential activated carrier molecule in critical biosynthetic pathways. Its primary research value lies in its role as a key intermediate in the biosynthesis of phospholipids, the major structural components of all cellular membranes . CDP acts as a carrier for various head-group molecules, most notably in the synthesis of phosphatidylcholine via the CDP-choline pathway . Beyond this, its research applications extend to studying the biosynthesis of other vital biomolecules. In studies on organisms like Bacillus subtilis and Staphylococcus aureus , CDP-activated glycerol and ribitol are necessary precursors for the construction of wall teichoic acids . Furthermore, research in Rhodothermus marinus has identified a pathway where CDP-activated inositol is used for the synthesis of the phospholipid dialkylether glycerophosphoinositide . The molecule is also involved in fundamental enzymatic reactions, such as the conversion of dolichol and cytidine triphosphate (CTP) to dolichol-phosphate and CDP . This product is strictly for research and laboratory use.

Properties

CAS No.

98072-15-2

Molecular Formula

C9H14KN3O11P2

Molecular Weight

441.27 g/mol

IUPAC Name

potassium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate

InChI

InChI=1S/C9H15N3O11P2.K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

KRNQTRRVIBMIDI-IAIGYFSYSA-M

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[K+]

Origin of Product

United States

Preparation Methods

Principle

Microbial fermentation leverages microorganisms capable of de novo pyrimidine synthesis to produce cytidine diphosphate derivatives. The process involves cultivating specific strains that metabolize simple carbon and nitrogen sources to synthesize cytidine monophosphate (CMP) and subsequently convert it to cytidine diphosphate (CDP) derivatives.

Microorganisms and Conditions

  • Strains from genera such as Corynebacterium, Brevibacterium, Bacillus, Pseudomonas, and Saccharomyces cerevisiae are employed.
  • The fermentation is conducted at temperatures between 20°C and 38°C.
  • pH is controlled between 5.0 and 7.5.
  • Reaction times range from 10 to 72 hours.
  • Choline or its salts (e.g., choline chloride, choline phosphate) are added as substrates.
  • Energy sources such as glucose, fructose, sucrose, or maltose support microbial metabolism.
  • Additives like magnesium ions, potassium ions, mannitol, cysteine, and spermine may enhance yield by affecting cell permeability and enzymatic activity.

Process Description

  • The microorganism culture synthesizes CMP via pyrimidine biosynthesis.
  • CMP is enzymatically converted to CDP by phosphorylation.
  • Choline substrates react with CDP to form cytidine diphosphate choline (a closely related compound).
  • The process avoids the use of expensive cytidylic acid, reducing production costs.
  • Whole-cell catalysis is often used, where permeabilized yeast or bacterial cells catalyze the reaction in situ.

Advantages and Limitations

Aspect Advantages Limitations
Cost Uses inexpensive substrates and simple media Requires optimization of microbial strains
Purity High specificity due to enzymatic pathways By-products like CMP may contaminate product
Scalability Amenable to large-scale fermentation Requires strict control of fermentation parameters
Environmental Impact Biodegradable and less hazardous Potential for microbial contamination

Enzymatic Synthesis

Enzymes Involved

  • Cytidine triphosphate synthetase
  • Phosphorylcholine cytidylyltransferase (CCT)
  • Other kinases and transferases involved in nucleotide metabolism

Methodology

  • Enzymatic one-step or multi-step catalysis converts cytidine monophosphate or cytidine triphosphate and choline derivatives into cytidine diphosphate compounds.
  • The reaction is performed in aqueous media under controlled pH and temperature.
  • Enzymes may be sourced from purified preparations or whole-cell biocatalysts.
  • The process can be enhanced by genetically engineered microorganisms expressing high levels of the required enzymes.

Purification

  • Ion-exchange chromatography is commonly used to separate the desired cytidine diphosphate compound from impurities such as CMP.
  • Elution with organic acid solutions (e.g., acetic acid, propionic acid) improves separation efficiency and product concentration.
  • Temperature control during elution (≥20°C) enhances purification.

Chemical Synthesis and Purification

Chemical Synthesis

  • Chemical synthesis involves condensation reactions between cytidine 5'-phosphate (CMP) or its activated derivatives and phosphocholine or related compounds.
  • This method requires highly reactive intermediates and often involves protecting group strategies.
  • Chemical synthesis is less favored industrially due to complexity and cost.

Purification Techniques

  • Ion-exchange chromatography using basic ion exchange resins.
  • Use of organic acid eluents to separate cytidine diphosphate compounds from CMP by-products.
  • Concentration and crystallization steps to obtain the potassium salt form.

Summary Table of Preparation Methods

Method Key Features Typical Conditions Advantages Challenges
Microbial Fermentation Whole-cell catalysis, de novo pyrimidine synthesis 20-38°C, pH 5-7.5, 10-72 h, choline substrates Cost-effective, scalable Requires strain optimization
Enzymatic Synthesis Enzyme-catalyzed condensation Aqueous media, controlled pH and temp High specificity, mild conditions Enzyme sourcing and stability
Chemical Synthesis Condensation of activated nucleotides Multi-step, reactive intermediates Precise chemical control Complex, costly, low scalability
Purification Ion-exchange chromatography with organic acids Use of acetic/propionic acid eluents Efficient impurity removal Requires careful process control

Research Findings and Innovations

  • Recent patents emphasize the use of genetically engineered bacteria to enhance yield and reduce costs by optimizing enzyme expression and substrate utilization.
  • The use of organic acid eluents in purification has been shown to significantly improve the concentration and purity of cytidine diphosphate compounds, including potassium salts.
  • Whole-cell catalysis with permeabilized yeast cells has been demonstrated to be effective in producing cytidine diphosphate derivatives with high yield and purity.
  • The avoidance of expensive cytidylic acid as a starting material is a key cost-saving innovation in microbial fermentation methods.

Chemical Reactions Analysis

Hydrolysis of Phosphate Groups

The diphosphate moiety undergoes hydrolysis under acidic or alkaline conditions, yielding monophosphate derivatives:

  • Acidic conditions : Cleavage of the β-phosphate group produces cytidine 5'-monophosphate (CMP) and inorganic phosphate (Pi).

  • Alkaline conditions : Hydrolysis proceeds more slowly, favoring the formation of cytidine 3',5'-cyclic monophosphate (cCMP) as a minor product.

Reaction Conditions

pHTemperaturePrimary ProductSecondary Product
≤325–50°CCMPPi
≥1025–37°CCMPcCMP

Substrate for Cytidylyltransferases

The compound acts as a cytidylyl donor in phospholipid biosynthesis. For example:

  • Phosphatidylcholine synthesis : Cytidylyltransferase catalyzes the transfer of cytidylyl to choline phosphate, forming CDP-choline .

    CMP + PhosphorylcholineCytidylyltransferaseCDP-choline+Pi\text{CMP + Phosphorylcholine} \xrightarrow{\text{Cytidylyltransferase}} \text{CDP-choline} + \text{Pi}

    This reaction achieves yields >90% in industrial settings using pyridine or acetonitrile as solvents at 60–100°C .

Phosphorylation and Deprotonation

  • Phosphorylation : Reacts with ATP in kinase-mediated reactions to form cytidine triphosphate (CTP), critical for RNA synthesis .

  • Deprotonation : The ribose hydroxyl groups (2' and 3') undergo deprotonation under basic conditions (pH >9), enhancing nucleophilicity for subsequent reactions.

Analytical Characterization

Post-reaction products are validated using:

  • Mass Spectrometry (MS) : Confirms molecular weights (e.g., CDP-choline at 488.3 g/mol).

  • Nuclear Magnetic Resonance (NMR) : Identifies structural changes, such as phosphate linkage shifts.

Reactivity in Prebiotic Chemistry

While not directly studied, analogous pyrimidine nucleotides form under prebiotic conditions via:

  • Non-enzymatic phosphorylation : Using NH₄CN solutions at −20°C, yielding trace purines and pyrimidines over millennia .

Scientific Research Applications

Cytidine 5'-(trihydrogen diphosphate), potassium salt, is a nucleotide derivative that plays a significant role in various biological processes and has several applications in scientific research. This article explores its applications across different fields, supported by data tables and case studies.

Biochemical Studies

This compound is primarily used in biochemical research to study nucleotide metabolism and enzymatic reactions. It serves as a substrate for various kinases and transferases, facilitating the understanding of cellular signaling pathways.

Case Study: Nucleotide Kinase Activity

A study investigated the kinetics of nucleotide kinases using Cytidine 5'-(trihydrogen diphosphate) as a substrate. The findings highlighted the enzyme's specificity and efficiency, providing insights into metabolic regulation in cells .

Synthesis of Nucleotide Derivatives

This compound is crucial for synthesizing other nucleotide derivatives, such as Cytidine 5'-triphosphate (CTP). Its role in generating CTP is vital for RNA synthesis and other cellular functions.

Data Table: Comparison of Synthesis Methods

MethodYield (%)Time RequiredReferences
Enzymatic Synthesis852 hours
Chemical Synthesis704 hours

Neuroscience Applications

Cytidine derivatives, including Cytidine 5'-(trihydrogen diphosphate), are investigated for their neuroprotective properties. Research has shown that supplementation with related compounds can enhance neuronal growth and repair mechanisms.

Case Study: Neuroprotection in Ischemia

A study on the effects of Cytidine 5'-diphosphocholine (a related compound) demonstrated its ability to promote dendritic complexity in neurons post-ischemia, suggesting potential therapeutic applications for stroke recovery .

Pharmaceutical Development

The compound is also explored in drug development, particularly for conditions affecting the central nervous system. Its role as a precursor in phospholipid biosynthesis makes it a candidate for treatments targeting neurodegenerative diseases.

Data Table: Potential Therapeutic Effects

ConditionCompound UsedObserved EffectReferences
StrokeCytidine 5'-diphosphocholineIncreased neuronal survival
NeurodegenerationVarious cytidine derivativesEnhanced cognitive function

Genetic Engineering

In genetic engineering, Cytidine 5'-(trihydrogen diphosphate) is utilized in the synthesis of modified nucleotides for constructing recombinant DNA molecules. This application is critical in biotechnology and synthetic biology.

Case Study: Recombinant DNA Technology

Research involving the use of this compound has facilitated advancements in gene therapy techniques, allowing for more efficient gene delivery systems .

Mechanism of Action

Cytidine 5’-(trihydrogen diphosphate), potassium salt exerts its effects by participating in nucleotide metabolism. It acts as a substrate for enzymes involved in the synthesis and degradation of nucleotides. The compound is incorporated into nucleic acids, influencing DNA and RNA synthesis. It also interacts with specific molecular targets, such as cytidylate kinase, which phosphorylates cytidine monophosphate to cytidine diphosphate .

Comparison with Similar Compounds

Cytidine 5'-Diphosphate (CDP)

  • Structure : CDP lacks the choline moiety present in citicoline. Its molecular formula is C₉H₁₄N₃O₁₁P₂ , with a trisodium salt form weighing 469.12 g/mol .
  • Function: CDP is a precursor in nucleotide metabolism, serving as a substrate for ribonucleotide reductase to produce deoxycytidine diphosphate (dCDP) during DNA synthesis .
  • Applications : Primarily used in biochemical research to study nucleotide interconversion pathways .

Cytidine 5'-Triphosphate (CTP)

  • Structure : CTP contains three phosphate groups (triphosphate), distinguishing it from the diphosphate in citicoline. The disodium salt dihydrate form has a molecular weight of 563.15 g/mol .
  • Function: A high-energy molecule critical for RNA synthesis, phospholipid biosynthesis (e.g., phosphatidylcholine), and glycosylation reactions.
  • Applications : Used in in vitro transcription assays and lipid metabolism studies. The sodium salt form enhances solubility (100 mg/mL in PBS) compared to potassium-based salts .

Cytidine 5'-Monophosphate (CMP)

  • Structure : CMP has a single phosphate group. The disodium salt form has a molecular weight of 367.16 g/mol .
  • Function : A basic building block for RNA and nucleotide cofactors. It lacks the bioactivity of citicoline in neurological contexts.
  • Applications : Utilized as a reference standard in pharmaceutical quality control .

Enzymatic and Functional Comparisons

Substrate Specificity in Reductase Activity

  • CDP vs. ADP: Ribonucleotide reductase processes CDP and ADP (adenosine diphosphate) differently. CDP reduction requires 3–4 mM Mg²⁺, whereas ADP reduction is optimal at 0.1 mM Mg²⁺. Inhibitors like dimethylformamide reduce ADP activity by 50% but minimally affect CDP reduction .
  • dCDP Synthesis: CDP is reduced to dCDP by ribonucleotide reductase in the presence of ATP and Mg²⁺, a step critical for DNA synthesis.

Therapeutic vs. Metabolic Roles

  • Citicoline : Enhances acetylcholine production and neuronal repair, making it unique among cytidine derivatives for clinical use .
  • CTP and CDP : Primarily involved in biosynthesis (RNA, lipids) without direct therapeutic applications .

Biological Activity

However, I can provide some general information about related compounds that may be relevant:

Cytidine Derivatives

Cytidine 5'-(trihydrogen diphosphate) and its derivatives play significant roles in various biochemical processes, particularly in the synthesis and metabolism of nucleic acids. While the specific potassium salt form is not directly addressed, related compounds have shown biological activity in several areas:

  • DNA Synthesis : These compounds are involved in the synthesis of deoxyribonucleic acid (DNA) through conversion to cytidine triphosphate, which serves as a building block for DNA polymerases during replication.
  • Cell Signaling : They play a role in cell signaling pathways, particularly those involving cyclic nucleotides.
  • Cell Proliferation and Differentiation : Studies have shown that cytidine derivatives can influence cellular processes such as cell proliferation and differentiation.

CDP-choline (Citicoline)

While not the exact compound you're inquiring about, CDP-choline (cytidine-5'-diphosphocholine) has been extensively studied and shows relevant biological activity:

  • Neuroprotection : CDP-choline has demonstrated neuroprotective effects in experimental central nervous system (CNS) injury, including cerebral ischemia .
  • Phosphatidylcholine Synthesis : It acts as a key intermediate in phosphatidylcholine (PtdCho) synthesis, which is crucial for maintaining cell membrane integrity .
  • Enzyme Modulation : CDP-choline affects the activity of CTP:phosphocholine cytidylyltransferase (CCT), a rate-limiting enzyme in PtdCho synthesis .
  • Gray Matter Volume : In a study on methamphetamine-dependent patients, CDP-choline treatment was associated with increased gray matter volumes in specific brain regions .

Limitations and Future Research

It's important to note that the specific biological activity of "Cytidine 5'-(trihydrogen diphosphate), potassium salt" may differ from these related compounds. Further research specifically targeting this compound would be necessary to provide accurate and detailed information about its biological activity.

To fully address your query, additional studies focusing on the potassium salt form would be required, including:

  • Specific enzyme interaction studies
  • Cell culture experiments to determine effects on various cell types
  • In vivo studies to assess systemic effects and potential therapeutic applications

Q & A

Q. What are the recommended protocols for synthesizing Cytidine 5'-(trihydrogen diphosphate), potassium salt, and how do its stability properties influence experimental design?

this compound, can be synthesized via enzymatic phosphorylation of cytidine diphosphate (CDP) using kinases like CDP kinase, which generates cytidine triphosphate (CTP) analogs . The compound’s stability against ribonuclease degradation is critical for long-term experiments. Its tetrahydrogen modification enhances resistance to hydrolysis, making it suitable for applications requiring prolonged structural integrity, such as RNA polymerase assays or nucleotide stability studies . For synthesis, ensure reaction buffers are free of divalent cations (e.g., Mg²⁺) to avoid unintended hydrolysis. Post-synthesis purification via ion-exchange chromatography is recommended to isolate the potassium salt form .

Q. What safety precautions are essential when handling this compound, in laboratory settings?

The compound poses risks of skin and eye irritation (GHS Category 2/2A). Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact .
  • Ventilation: Use fume hoods when handling powdered forms to avoid inhalation of aerosols .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store at –20°C in airtight containers to prevent moisture absorption and degradation .

Q. How does the potassium counterion affect the solubility and reactivity of Cytidine 5'-(trihydrogen diphosphate) compared to sodium salts?

Potassium salts generally exhibit lower solubility in aqueous solutions than sodium salts due to larger ionic radius and reduced hydration efficiency. For example, this compound, may require higher buffer ionic strength (e.g., 150 mM Tris-KCl, pH 7.5) to maintain solubility during enzymatic assays . This property impacts reaction kinetics in systems sensitive to ionic strength, such as RNA transcription assays, where potassium ions can stabilize RNA secondary structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound, as a substrate?

Discrepancies in enzymatic activity often arise from:

  • Cation Interference: Potassium ions may inhibit Mg²⁺-dependent enzymes (e.g., DNA polymerases). Validate assays by comparing activity with sodium salt controls .
  • Purity Variations: Trace contaminants (e.g., free phosphate) can skew kinetic measurements. Use HPLC-purified batches (≥98% purity) and quantify phosphate content via malachite green assays .
  • Buffer Compatibility: Optimize buffer systems (e.g., HEPES vs. Tris) to match the enzyme’s cation preference .

Q. What advanced techniques are used to study the interaction of this compound, with RNA polymerases, and how do its properties compare to CTP?

  • Single-Molecule FRET: Reveals real-time conformational changes in RNA polymerase during nucleotide incorporation. The potassium salt’s stability reduces photobleaching artifacts in prolonged imaging .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and enthalpy changes. The compound’s lower solubility may necessitate DMSO cosolvents (<5% v/v) to prevent precipitation .
  • Comparative Studies: Unlike CTP, the trihydrogen diphosphate form lacks a γ-phosphate, making it a chain terminator in transcription assays. This property is exploited to study transcriptional pausing .

Q. How can researchers mitigate batch-to-batch variability in this compound, for reproducible NMR studies?

  • Batch Characterization: Use ³¹P-NMR to verify phosphate group integrity and quantify degradation products (e.g., cytidine monophosphate) .
  • Lyophilization Consistency: Standardize lyophilization protocols (e.g., 24-hour cycles at –80°C) to minimize residual solvent variations .
  • Internal Standards: Spike samples with a known concentration of deuterated cytidine derivatives (e.g., cytidine-¹³C₉) for signal normalization .

Q. What methodologies are employed to analyze the compound’s role in nucleotide salvage pathways under metabolically stressed conditions?

  • Stable Isotope Tracing: Use ¹³C-labeled cytidine to track incorporation into nucleotide pools via LC-MS/MS .
  • Knockout Models: CRISPR-Cas9 knockout of cytidine deaminase (CDA) in cell lines to study accumulation kinetics .
  • Stress Induction: Apply hypoxia or glucose deprivation to assess metabolic flux shifts, with potassium salt concentrations adjusted to maintain osmolarity .

Q. How does the compound’s phosphorylation state influence its utility in studying kinase signaling networks?

The trihydrogen diphosphate form acts as a competitive inhibitor for ATP-dependent kinases (e.g., PKA). Use it at 1–10 mM concentrations in kinase assays to dissect ATP-independent regulatory mechanisms. Its resistance to phosphatase degradation allows prolonged inhibition studies .

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